MsbA-IN-1
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Overview
Description
MsbA-IN-1 is a highly potent inhibitor of the lipopolysaccharide transporter MsbA, with an IC50 value of 4 nM. It exhibits significant activity against wild-type Escherichia coli, with a minimum inhibitory concentration (MIC) of 79 μM . This compound is known for its ability to permeate the outer membrane of Gram-negative bacteria, thereby inhibiting MsbA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of automated synthesis and high-throughput screening methods may also be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
MsbA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
MsbA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MsbA and its effects on bacterial cell membranes.
Biology: Employed in research to understand the role of MsbA in bacterial physiology and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and in high-throughput screening assays for drug discovery
Mechanism of Action
MsbA-IN-1 exerts its effects by inhibiting the MsbA transporter, which is essential for the transport of lipopolysaccharides across the inner membrane of Gram-negative bacteria. By binding to the transmembrane domains of MsbA, this compound disrupts the normal function of the transporter, leading to a decrease in nucleotide-binding domain distance and inhibition of ATP hydrolysis . This results in the blockage of lipopolysaccharide transport and ultimately inhibits bacterial growth .
Comparison with Similar Compounds
MsbA-IN-1 is compared with other similar compounds, such as:
Tetrahydrobenzothiophene 1 (TBT1): An ATPase stimulator that binds to the transmembrane domains of MsbA and induces a collapsed inward-facing conformation.
The uniqueness of this compound lies in its high potency and ability to permeate the outer membrane of Gram-negative bacteria, making it a valuable tool in antibacterial research .
Properties
Molecular Formula |
C23H18Cl2FNO3 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1 |
InChI Key |
YAPUPOWTSZLIAO-KFRNIWOLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origin of Product |
United States |
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